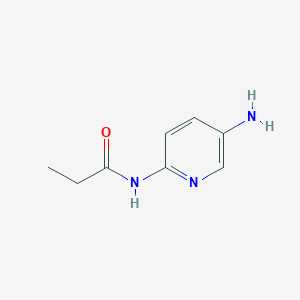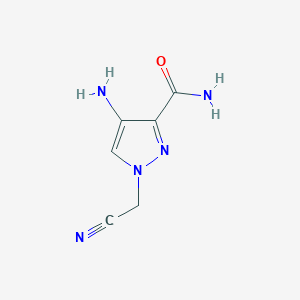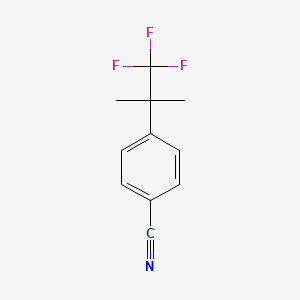
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile is an organic compound with the molecular formula C11H10F3N and a molecular weight of 213.2 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a benzonitrile moiety, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-methyl-2-pyridinemethanone with 1,1,1-trifluoro-2-dimethyl-2-ethyl alcohol . The reaction is typically carried out in the presence of a catalyst such as tetrakis(triphenylphosphine)palladium(0) and zinc cyanide in N,N-dimethylformamide (DMF) at 80°C under an inert atmosphere . The product is then purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzonitrile derivative.
Scientific Research Applications
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways . The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzaldehyde
- 4-Methyl-2-(1,1,1-trifluoro-2-methyl-2-propanyl)pyridine
- 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Uniqueness
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzonitrile is unique due to its specific trifluoromethyl and benzonitrile functional groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Properties
Molecular Formula |
C11H10F3N |
|---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzonitrile |
InChI |
InChI=1S/C11H10F3N/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6H,1-2H3 |
InChI Key |
HWQIWGYRCIILHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


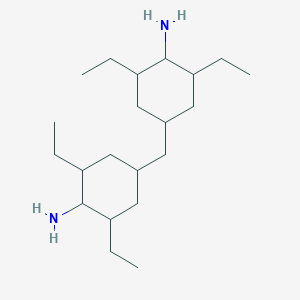
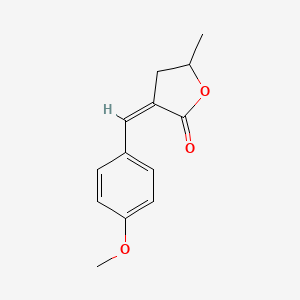

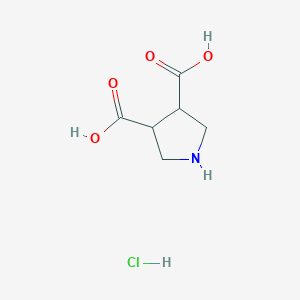
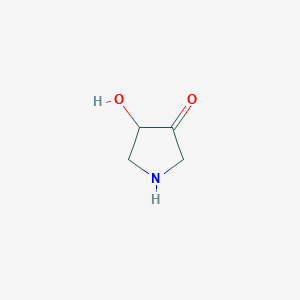
![1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13145442.png)
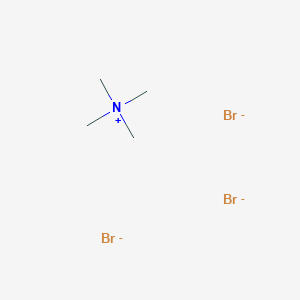
![4-Bromooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B13145449.png)
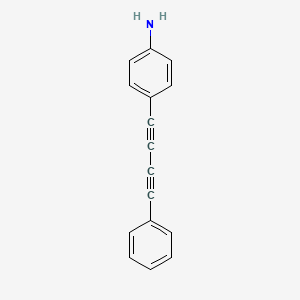
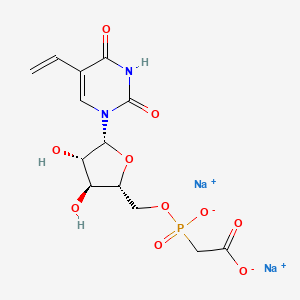

![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
